molecular formula C23H18N6O2S B606570 CDK2 抑制剂 73 CAS No. 2079895-42-2

CDK2 抑制剂 73

货号 B606570
CAS 编号: 2079895-42-2
分子量: 442.49
InChI 键: FUGRWXRQJGJIER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CDK2 inhibitor 73, also known as CDK2-IN-73 or CDK2-IN-4, is a potent and selective inhibitor of CDK2 . It has an IC50 of 44 nM for CDK2/cyclin A . This inhibitor is often used in research .


Molecular Structure Analysis

The molecular weight of CDK2 inhibitor 73 is 442.49 . Its chemical formula is C23H18N6O2S . The exact mass is 442.12 . The elemental analysis shows that it contains C (62.43%), H (4.10%), N (18.99%), O (7.23%), and S (7.25%) .

科学研究应用

Treatment of Triple-Negative Breast Cancer

CDK2 inhibitor 73 has been used in the treatment of triple-negative breast cancer. The compound shows good CDK2 inhibitory activity and possesses anti-proliferation activity in triple-negative breast cancer (TNBC) cells .

Cell Cycle Regulation

CDK2-IN-4 plays a crucial role in the control of the cell cycle and proliferation. These kinases are frequently deregulated in various cancers, viral infections, neurodegenerative diseases, ischemia, and some proliferative disorders .

Tumor Growth Inhibition

CDK2-IN-4 has shown robust pharmacodynamic and tumor growth inhibitory activity in multiple models of cancer . This makes it a promising candidate for cancer therapy.

Overcoming Resistance to CDK4/6 Inhibition

CDK2-IN-4 has been developed to overcome resistance mechanisms to CDK4/6 inhibition in preclinical models and clinical contexts . This is particularly important as resistance to CDK4/6 inhibitors is a common challenge in cancer therapy.

Targeting MYC Activated Preclinical Models

CDK2-IN-4 preferentially inhibits MYC activated preclinical models . MYC is an oncogene that can elicit CDK4/6 inhibitor resistance, and its inhibition is a key strategy in cancer therapy.

Potential Therapeutic Benefit Against Certain Tumors

Selective CDK2 inhibition, such as with CDK2-IN-4, provides a potential therapeutic benefit against certain tumors . This is due to the critical role of CDK2 in regulating the progression of the cell cycle and its association with tumor growth.

Development of New CDK Inhibitors

CDK2-IN-4 serves as an important scaffold in the development of new CDK inhibitors . Its structure and function can guide the design of new compounds with improved efficacy and selectivity.

Potential Use in Combination Therapies

Given its ability to overcome resistance to CDK4/6 inhibitors, CDK2-IN-4 could potentially be used in combination with other targeted drugs to enhance therapeutic efficacy .

作用机制

Target of Action

The primary target of CDK2 inhibitor 73, also known as CDK2-IN-4, is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a member of the larger cell cycle regulating CDK family of kinases, activated by binding partner cyclins . It plays a critical role in controlling the G1 to S-phase transition and promotes DNA replication during the cell cycle .

Mode of Action

CDK2 inhibitor 73 interacts with its target, CDK2, by binding to an allosteric pocket . This interaction results in the suppression of the Thr160 activating phosphorylation on CDK2 . It also leads to the downregulation of cyclin E1 , which is a key regulator of CDK2 .

Biochemical Pathways

The interaction of CDK2 inhibitor 73 with CDK2 affects the cell cycle regulation pathway . Specifically, it disrupts the CDK2/cyclin E1 and CDK2/cyclin A2 complexes , thereby inhibiting the phosphorylation of Rb (pRb) and inducing G1 cell cycle arrest . This results in the blockage of the G1/S transition and impedes DNA replication .

Result of Action

The action of CDK2 inhibitor 73 leads to several molecular and cellular effects. It causes a rapid loss of substrate phosphorylation . The inhibitor also induces G1 cell cycle arrest , thereby impeding cell proliferation . Furthermore, it downregulates cyclin E1 and suppresses activating phosphorylation of CDK2 on Thr160 .

Action Environment

The efficacy and stability of CDK2 inhibitor 73 can be influenced by various environmental factors. For instance, the overexpression of cyclin E1 in certain cancer cells can predict the dependency on CDK2 and thus the sensitivity to CDK2 inhibition . Moreover, the compound shows promise as a monotherapy and combination therapy, suggesting its action can be influenced by the presence of other drugs .

安全和危害

While the Cdk2−/− phenotype suggests a selective CDK2 inhibitor will have a favorable safety profile, further investigation reveals that selective inhibition of CDK2/cyclin complexes can be relatively toxic for healthy cells due to the sequestration of cyclins and thus the loss of compensatory kinase activation .

未来方向

The next generation of CDK inhibitors is also taking aim at CDK2 . There is a shift in focus to explore the structure–function relationship of CDK-containing multimeric complexes . These recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .

属性

IUPAC Name

4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGRWXRQJGJIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CDK2 inhibitor 73

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。